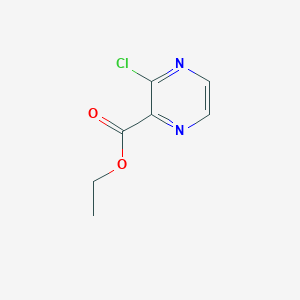

Ethyl 3-Chloropyrazine-2-carboxylate

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 3-chloropyrazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-2-12-7(11)5-6(8)10-4-3-9-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZNJBCHPEMMGOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=CN=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00348398 | |

| Record name | Ethyl 3-Chloropyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

655247-45-3 | |

| Record name | Ethyl 3-Chloropyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-pyrazine-2-carboxylic acid ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 3-Chloropyrazine-2-carboxylate CAS number 655247-45-3

An In-Depth Technical Guide to Ethyl 3-Chloropyrazine-2-carboxylate

This guide provides an in-depth technical overview of this compound (CAS No. 655247-45-3), a pivotal heterocyclic building block. Designed for researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis, this document elucidates the compound's properties, synthesis, reactivity, and applications, grounding theoretical knowledge in practical, field-proven insights.

Introduction: A Versatile Heterocyclic Intermediate

This compound is a bifunctional pyrazine derivative that has garnered significant attention as a versatile intermediate in the synthesis of complex organic molecules.[1] Its structure, featuring an electron-deficient pyrazine ring substituted with a reactive chlorine atom and an ethyl ester moiety, provides two distinct handles for chemical modification. This unique arrangement makes it an essential precursor for developing novel therapeutic agents, particularly in the realms of antimicrobial and anti-inflammatory research, as well as in the formulation of advanced agrochemicals.[1] The strategic placement of the chloro and ester groups allows for sequential and selective reactions, enabling the construction of diverse molecular scaffolds with enhanced biological activity.[1]

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The fundamental properties of this compound are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 655247-45-3 | [1][2][3] |

| Molecular Formula | C₇H₇ClN₂O₂ | [1][2][3][4] |

| Molecular Weight | 186.60 g/mol | [1][2][4] |

| IUPAC Name | This compound | [4] |

| Appearance | Colorless low melting solid to liquid | [1][5] |

| Purity | ≥97-98% (by HPLC) | [1][2] |

| SMILES | CCOC(=O)C1=NC=CN=C1Cl | [4] |

| InChIKey | AZNJBCHPEMMGOL-UHFFFAOYSA-N | [4] |

| Storage | Store at 0-8 °C, refrigerator recommended | [1][5] |

Table 2: Spectroscopic Data

| Spectrum Type | Key Peaks / Shifts (Solvent: CDCl₃) | Source(s) |

| ¹H NMR (300 MHz) | δ 8.54-8.46 (AB system, J=2.5 Hz, 2H, H-5, H-6), 4.45 (q, J=7.1 Hz, 2H, CH₂), 1.39 (t, J=7.1 Hz, 3H, CH₃) | [5] |

| ¹³C NMR (75 MHz) | δ 163.2 (C=O), 147.2 (C-3), 145.3 (C-5), 144.7 (C-2), 141.7 (C-6), 62.6 (CH₂), 13.9 (CH₃) | [5] |

| IR (cm⁻¹; neat) | 3055, 2984, 1735 (C=O), 1550, 1515, 1445, 1383, 1301, 1181, 1147, 1068, 1013, 857 | [5] |

| EI-MS (70 eV) | m/z 188 (1%, M⁺), 186 (3%, M⁺), 144 (15%), 142 (45%), 141 (25%), 116 (32%), 114 (100%), 113 (39%) | [5] |

Synthesis: A Validated Protocol

The most reliable method for preparing this compound is through the free-radical ethoxycarbonylation of chloropyrazine.[5][6] This approach is particularly effective for introducing ester functionalities into π-deficient hetarenes. The use of a two-phase solvent system is a critical experimental choice, as it effectively suppresses polysubstitution, leading to a cleaner reaction profile and higher yield of the desired mono-substituted product.[5][6]

Workflow: Free-Radical Ethoxycarbonylation

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from Haider, N., Molbank 2002, M287.[5]

-

Preparation of the Radical Precursor: In a suitable flask, add 3.4 g (30 mmol) of hydrogen peroxide (30%) dropwise to 5.2 g (45 mmol) of ethyl pyruvate with stirring, while maintaining the temperature between -10 and 0 °C. Continue stirring the viscous liquid at this temperature for 15 minutes.

-

Reaction Setup: In a separate, larger reaction vessel equipped with a vigorous mechanical stirrer, prepare a two-phase mixture of chloropyrazine (1.14 g, 10 mmol) in toluene (30 ml) and an aqueous solution containing water (7 ml), concentrated sulfuric acid (3.0 g, 30 mmol), and ferrous sulfate heptahydrate (8.3 g, 30 mmol). Cool this mixture to between -5 and 0 °C.

-

Addition and Reaction: Add the peroxide-pyruvate mixture from step 1 dropwise to the vigorously stirred two-phase system from step 2, ensuring the temperature remains between -5 and 0 °C.

-

Reaction Completion: Continue vigorous stirring for an additional 15 minutes after the addition is complete.

-

Work-up: Pour the reaction mixture into ice-water. Extract the aqueous phase several times with dichloromethane. Combine the organic extracts, wash with water, dry over anhydrous sodium sulfate or magnesium sulfate, and evaporate the solvent under reduced pressure.

-

Purification:

-

Remove excess ethyl pyruvate via Kugelrohr distillation (30 °C, 1 mbar).

-

Purify the liquid residue by column chromatography on silica gel, eluting with an ethyl acetate/light petroleum mixture (e.g., 1:3 v/v).

-

Perform a final Kugelrohr distillation (110 °C, 1 mbar) to afford the title compound as a colorless liquid (typical yield: ~56%).[5]

-

Chemical Reactivity and Key Transformations

The utility of this compound stems from its capacity to undergo selective transformations at its two functional groups.

A. Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C-3 position is highly activated towards nucleophilic displacement. This is a direct consequence of the electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring and the adjacent ester group, which stabilize the negatively charged Meisenheimer intermediate.

Amination Reactions: A paramount application is the SNAr reaction with primary or secondary amines to furnish 3-aminopyrazine-2-carboxylate derivatives. These products are common scaffolds in medicinal chemistry.[7][8] The reaction can be performed using conventional heating or, for improved efficiency and shorter reaction times, microwave-assisted synthesis.[7]

General Protocol for Microwave-Assisted Amination: [7]

-

To a thick-walled microwave tube, add this compound (1.0 equiv), the desired amine (2.0-2.5 equiv), a suitable base such as pyridine or triethylamine (1.0-1.5 equiv), and a polar solvent like methanol or THF.

-

Seal the tube and place it in a microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 140 °C) for a specified time (e.g., 30 minutes) with a power of ~200 W.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the mixture, remove the solvent under reduced pressure, and purify the residue by flash chromatography to isolate the desired 3-amino-pyrazine product.

B. Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

For the construction of C-C bonds, the Suzuki-Miyaura coupling is the reaction of choice.[9][10] This palladium-catalyzed reaction couples the chloro-pyrazine with an organoboron reagent (typically an arylboronic acid) to form biaryl or heteroaryl-aryl structures, which are prevalent motifs in pharmaceuticals.[11][12]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling: [9][13]

-

In an argon-purged flask, dissolve this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv) in a suitable solvent system (e.g., DME, Toluene/H₂O, or Dioxane).

-

Add a palladium catalyst (e.g., Pd(PPh₃)₄, PEPPSI-IPr, or Pd(OAc)₂ with a ligand) in a catalytic amount (0.01-7 mol%).

-

Heat the reaction mixture to the required temperature (e.g., 60-120 °C) under an inert atmosphere.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction, dilute with ethyl acetate, and filter.

-

Perform an aqueous work-up, dry the organic layer, and concentrate.

-

Purify the crude product by column chromatography.

C. Ester Hydrolysis

To enable further functionalization, such as amide bond formation, the ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid. This transformation is typically achieved under basic conditions. Using a mild base like lithium hydroxide in an aqueous-organic solvent mixture is a standard and effective procedure.[14]

General Protocol for Ester Hydrolysis: [14][15]

-

Dissolve this compound in a mixture of a suitable organic solvent (e.g., methanol or THF) and water.

-

Add an aqueous solution of a base, such as LiOH (1.5-2.0 equiv) or K₂CO₃ (1.0 equiv).[15]

-

Stir the solution at room temperature for 2-4 hours, monitoring the reaction by TLC.

-

Once the starting material is consumed, remove the organic solvent under reduced pressure.

-

Acidify the remaining aqueous layer carefully with a suitable acid (e.g., 5M HCl) to precipitate the carboxylic acid product.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, and evaporate the solvent to yield 3-chloropyrazine-2-carboxylic acid.[15]

Applications in Synthesis and Development

The true value of this compound is realized in its application as a strategic building block.

-

Pharmaceutical Development: It is a key intermediate for synthesizing a wide array of bioactive molecules. Its derivatives have shown potential as anti-inflammatory and antimicrobial agents.[1] Specifically, it is used to create analogues of pyrazinamide, a first-line antituberculosis drug, in an effort to overcome microbial resistance.[7][8] It also serves as a precursor for compounds targeting neurological disorders.[1]

-

Agrochemicals: In the agrochemical sector, it is a foundational component in the development of new pesticides and herbicides designed for enhanced efficacy and crop protection.[1]

-

Analytical Chemistry: Due to its stable and well-characterized nature, it can be utilized as a reference standard for the accurate identification and quantification of related compounds in complex matrices.[1]

Safety and Handling

Proper handling is crucial for ensuring laboratory safety.

-

GHS Hazard Classification:

-

Handling Recommendations:

-

Work in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.[16]

-

-

Storage:

-

Disposal:

-

Dispose of contents and container to an approved waste disposal facility in accordance with local, state, and federal regulations.[16]

-

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation in science. Its well-defined reactivity, characterized by the orthogonal nature of its chloro and ester functionalities, provides chemists with a reliable and versatile platform for molecular design. The robust synthesis and transformation protocols detailed in this guide empower researchers to confidently incorporate this valuable building block into their synthetic strategies, accelerating the discovery and development of next-generation pharmaceuticals and agrochemicals.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. 655247-45-3 | CAS DataBase [chemicalbook.com]

- 4. 3-Chloro-pyrazine-2-carboxylic acid ethyl ester | C7H7ClN2O2 | CID 636946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. [PDF] this compound | Semantic Scholar [semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

- 14. jocpr.com [jocpr.com]

- 15. benchchem.com [benchchem.com]

- 16. echemi.com [echemi.com]

Physical and chemical properties of Ethyl 3-Chloropyrazine-2-carboxylate

An In-Depth Technical Guide to Ethyl 3-Chloropyrazine-2-carboxylate: Properties, Reactivity, and Applications

Introduction

This compound is a highly functionalized heterocyclic compound of significant interest to the scientific community, particularly those in pharmaceutical and agrochemical research. Its structure, featuring a pyrazine core substituted with both a reactive chlorine atom and an ethyl ester group, makes it a versatile bifunctional building block for the synthesis of complex, biologically active molecules.[1][2] The electron-deficient nature of the pyrazine ring, further activated by the chloro and carboxylate substituents, governs its reactivity and provides a scaffold for developing novel therapeutic agents and crop protection products.[1][3]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It consolidates the core physical and chemical properties, spectroscopic data, reactivity profile, and established synthetic protocols for this compound, grounding all claims in authoritative references to ensure scientific integrity.

Compound Identification and Core Physical Properties

Precise identification is critical for regulatory compliance, procurement, and experimental reproducibility. The fundamental identifiers and physical characteristics of this compound are summarized below.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | This compound[4] |

| CAS Number | 655247-45-3[1][4][5] |

| Molecular Formula | C₇H₇ClN₂O₂[1][4] |

| Molecular Weight | 186.59 g/mol [4] |

| Canonical SMILES | CCOC(=O)C1=NC=CN=C1Cl[4] |

| InChIKey | AZNJBCHPEMMGOL-UHFFFAOYSA-N[4] |

| Synonyms | 3-Chloro-pyrazine-2-carboxylic acid ethyl ester[4][6] |

Table 2: Physical Properties

| Property | Value | Source(s) |

|---|---|---|

| Appearance | Colorless low melting solid to liquid; Colorless liquid | [1][2] |

| Melting Point | Not precisely reported; described as a "low melting solid" | [1] |

| Boiling Point | 110 °C at 1 mbar (Kugelrohr distillation) | [2] |

| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and petroleum ether. | [2] |

| Storage | Recommended storage at 0-8 °C in a refrigerator.[1][2] |

Spectroscopic Profile

The structural identity of this compound is unequivocally confirmed by a combination of spectroscopic techniques. The data below provides a reference fingerprint for this molecule.

-

¹H NMR (300 MHz, CDCl₃): The spectrum is characterized by a distinct AB system for the two adjacent protons on the pyrazine ring and the classic quartet-triplet pattern of an ethyl ester.

-

¹³C NMR (75 MHz, CDCl₃): The carbon spectrum shows all seven unique carbon environments.

-

Infrared (IR) Spectroscopy (Neat, cm⁻¹): Key functional groups are readily identified.

-

Mass Spectrometry (MS-EI, 70 eV): The mass spectrum shows the molecular ion and characteristic fragmentation patterns.

Chemical Properties and Reactivity

The utility of this compound as a synthetic intermediate stems from the reactivity conferred by its substituents. The electron-withdrawing nature of the two ring nitrogens and the adjacent ester group makes the chlorine atom at the C-3 position susceptible to nucleophilic aromatic substitution (SₙAr). This is the cornerstone of its chemical utility.

Key Reaction: Nucleophilic Aromatic Substitution (SₙAr)

This pathway allows for the straightforward introduction of various functional groups (e.g., amines, alkoxides, thiols) by displacing the chloride ion. This reaction is central to the synthesis of diverse libraries of pyrazine derivatives for drug discovery. For instance, aminodehalogenation with substituted benzylamines has been used to produce novel compounds with potential antitubercular activity.[7][8]

Caption: Key reactivity pathway of this compound.

Synthesis and Purification Protocol

A reliable method for preparing this compound is through the free-radical ethoxycarbonylation of chloropyrazine.[2][9] The use of a two-phase solvent system is a critical experimental choice, as it effectively suppresses polysubstitution, leading to a cleaner reaction profile and higher yield of the desired mono-substituted product.[9]

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology

This protocol is adapted from the procedure described by Haider, N. et al.[2]

-

Preparation of the Radical Precursor:

-

In a suitable reaction vessel, cool 5.2 g (45 mmol) of ethyl pyruvate to a temperature between -10 and 0 °C with stirring.

-

Slowly add 3.4 g (30 mmol) of 30% hydrogen peroxide dropwise, maintaining the temperature of the mixture.

-

Causality: This step generates the electrophilic radical precursor in situ. Maintaining a low temperature is crucial to prevent uncontrolled decomposition.

-

Continue stirring the viscous liquid at this temperature for an additional 15 minutes.

-

-

Radical Ethoxycarbonylation Reaction:

-

In a separate, larger vessel equipped with vigorous stirring, prepare a mixture of 1.14 g (10 mmol) of chloropyrazine, 7 mL of water, 3.0 g (30 mmol) of concentrated sulfuric acid, 8.3 g (30 mmol) of ferrous sulfate heptahydrate, and 30 mL of toluene.

-

Causality: This creates a two-phase system. Ferrous sulfate acts as the catalyst to initiate the radical reaction, while sulfuric acid protonates the pyrazine ring, activating it towards radical attack.

-

Cool this vigorously stirred mixture to between -5 and 0 °C.

-

Add the previously prepared radical precursor dropwise to the chloropyrazine mixture, ensuring the temperature remains stable.

-

After the addition is complete, continue stirring for another 15 minutes.

-

-

Workup and Extraction:

-

Pour the reaction mixture into a beaker containing ice-water to quench the reaction.

-

Transfer the mixture to a separatory funnel and extract several times with dichloromethane (DCM).

-

Combine the organic extracts, wash with water, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and evaporate the solvent under reduced pressure.

-

-

Purification:

-

Remove any excess ethyl pyruvate from the crude residue via Kugelrohr distillation at approximately 30 °C and 1 mbar.

-

Purify the resulting liquid residue by column chromatography on silica gel, using a mixture of ethyl acetate and light petroleum (1:3) as the eluent.

-

Self-Validation: The progress of the chromatography can be monitored by Thin Layer Chromatography (TLC) to ensure proper separation of the product from impurities, including the isomeric ethyl 5-chloropyrazine-2-carboxylate.[2]

-

Perform a final Kugelrohr distillation of the purified fractions at 110 °C and 1 mbar to yield the final product as a colorless liquid (expected yield ~56%).[2]

-

Applications in Research and Development

The unique structural features of this compound make it a valuable starting material in several R&D sectors.

-

Pharmaceutical Development: It is a key intermediate in the synthesis of novel compounds with a wide range of biological activities. Researchers have utilized it to create derivatives with potential anti-inflammatory, antimicrobial, and antitubercular properties.[1][7] The pyrazine core is a known bioisostere for other aromatic systems and is a privileged scaffold in medicinal chemistry.

-

Agrochemical Sector: Its application extends to the development of modern crop protection agents, including new herbicides and fungicides.[1][3] The stability and reactivity of the molecule allow for efficient functionalization to develop tailored agricultural solutions.

-

Analytical Chemistry: The compound can be used as a reference standard in analytical methods, such as HPLC, to aid in the accurate identification and quantification of related pyrazine derivatives in complex samples.[1]

Safety and Handling

As a laboratory chemical, proper handling of this compound is essential. The following information is derived from available Safety Data Sheets (SDS).

-

Hazard Identification:

-

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, impervious clothing, and tightly fitting safety goggles or a face shield.[10]

-

Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood, to avoid breathing dust, fumes, or vapors.[10][11]

-

Handling: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[10] Take off contaminated clothing and wash it before reuse.[10]

-

-

Storage and Disposal:

-

Storage: Store in a well-ventilated, dry, and cool place. Keep the container tightly closed.[10][11] For long-term stability, storage in a refrigerator at 0-8 °C is recommended.[1][2] Store locked up.[10]

-

Disposal: Dispose of contents and container to an approved waste disposal facility in accordance with local, state, and federal regulations.[10]

-

References

- 1. chemimpex.com [chemimpex.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. chemimpex.com [chemimpex.com]

- 4. 3-Chloro-pyrazine-2-carboxylic acid ethyl ester | C7H7ClN2O2 | CID 636946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemuniverse.com [chemuniverse.com]

- 6. ETHYL 3-CHLORO-PYRAZINE-2-CARBOXYLATE CAS#: 655247-45-3 [amp.chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] this compound | Semantic Scholar [semanticscholar.org]

- 10. echemi.com [echemi.com]

- 11. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 655247-45-3 Name: 3-Chloro-pyrazine-2-carboxylic acid ethyl ester [xixisys.com]

The Cornerstone of Pyrazine-Based Drug Discovery: A Technical Guide to Ethyl 3-Chloropyrazine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Heterocycle

In the landscape of modern medicinal chemistry and agrochemical development, the pyrazine scaffold stands out as a privileged structure, integral to a multitude of biologically active compounds. Within this class of heterocycles, Ethyl 3-Chloropyrazine-2-carboxylate has emerged as a critical and highly versatile building block.[1] Its unique electronic and steric properties, conferred by the chloro- and ethyl carboxylate- substituents on the pyrazine ring, make it an ideal starting material for the synthesis of complex molecules with tailored therapeutic or crop-protective effects.[1] This technical guide provides an in-depth exploration of the molecular structure, physicochemical properties, synthesis, and reactivity of this compound, offering field-proven insights for its effective utilization in research and development.

Molecular Structure and Physicochemical Properties

This compound is an aromatic heterocyclic compound. The pyrazine ring, a six-membered ring containing two nitrogen atoms at positions 1 and 4, is substituted at the 2-position with an ethyl carboxylate group and at the 3-position with a chlorine atom. This arrangement of functional groups is pivotal to its reactivity, allowing for selective chemical modifications.

The molecular formula of this compound is C7H7ClN2O2.[2] Its molecular weight is approximately 186.60 g/mol .[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H7ClN2O2 | [2] |

| Molecular Weight | 186.60 g/mol | [3] |

| IUPAC Name | This compound | [2] |

| CAS Number | 655247-45-3 | [2][4] |

| Appearance | Colorless liquid | [3] |

| SMILES | CCOC(=O)C1=NC=CN=C1Cl | [2] |

Synthesis Protocol: A Validated Approach

A reliable method for the synthesis of this compound is achieved through the free-radical alkoxycarbonylation of chloropyrazine.[3][5] This approach offers a practical and scalable route to this key intermediate.

Experimental Protocol: Synthesis of this compound[3][5]

-

Preparation of the Peroxide Solution: In a dropwise manner, add 3.4 g (30 mmol) of 30% hydrogen peroxide to 5.2 g (45 mmol) of ethyl pyruvate with stirring at a temperature between -10 and 0 °C.

-

Reaction Mixture Assembly: In a separate vessel, prepare a vigorously stirred mixture of 1.14 g (10 mmol) of chloropyrazine, 7 ml of water, 3.0 g (30 mmol) of concentrated sulfuric acid, 8.3 g (30 mmol) of ferrous sulfate heptahydrate, and 30 ml of toluene. Maintain the temperature of this mixture between -5 and 0 °C.

-

Initiation of Reaction: Add the peroxide solution dropwise to the reaction mixture.

-

Reaction Progression: Continue stirring the mixture for an additional 15 minutes.

-

Work-up: Pour the reaction mixture into ice-water and extract it multiple times with dichloromethane.

-

Purification: Wash the combined organic extracts with water, dry over a suitable drying agent, and evaporate the solvent. Remove excess ethyl pyruvate via Kugelrohr distillation (30°C, 1 mbar). Further purify the residue by column chromatography on silica gel, eluting with a mixture of ethyl acetate and light petroleum (1:3). The final product can be obtained as a colorless liquid after Kugelrohr distillation (110 °C, 1 mbar).

This self-validating protocol, through its clear steps and purification methods, ensures the reliable synthesis of the target compound.

Spectroscopic Characterization: The Molecular Fingerprint

A comprehensive understanding of the molecular structure is paramount. The following spectroscopic data provide a definitive characterization of this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR (300 MHz, CDCl₃) | δ 8.54-8.46 (AB system, J = 2.5 Hz, 2H, H-5, H-6), 4.45 (q, J = 7.1 Hz, 2H, CH₂), 1.39 (t, J = 7.1 Hz, 3H, CH₃)[3][5] |

| ¹³C NMR (75 MHz, CDCl₃) | δ 163.2 (C=O), 147.2 (C-3), 145.3 (C-5), 144.7 (C-2), 141.7 (C-6), 62.6 (CH₂), 13.9 (CH₃)[3][5] |

| IR (cm⁻¹, neat) | 3055, 2984, 2939, 1735 (C=O), 1550, 1515, 1445, 1383, 1301, 1181, 1147, 1068, 1013, 857[3][5] |

| Mass Spec. (EI-MS, 70 eV) | m/z 188 (1%, M⁺), 186 (3, M⁺), 144 (15), 142 (45), 141 (25), 116 (32), 114 (100), 113 (39), 86 (27), 79 (33), 62 (22), 52 (49), 51 (33)[3][5] |

Reactivity and Applications in Synthesis

The strategic placement of the chloro- and ethyl carboxylate groups on the pyrazine ring dictates the reactivity of this compound. The chlorine atom at the 3-position is susceptible to nucleophilic substitution, providing a facile entry point for the introduction of a wide array of functional groups.[6] This reactivity is the cornerstone of its utility in the synthesis of pharmaceuticals and agrochemicals.[1]

For instance, in the development of novel antimicrobial agents, the chloro-substituent can be displaced by various amines to generate a library of substituted pyrazinamide derivatives.[6] This modular approach allows for the systematic exploration of the structure-activity relationship, a fundamental principle in drug discovery.

Caption: Synthetic utility of this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[2][7] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.[7] Work should be conducted in a well-ventilated fume hood.[7] For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a cornerstone reagent for chemists engaged in the synthesis of complex, biologically active molecules. Its well-defined structure, predictable reactivity, and established synthesis protocol make it an invaluable tool in the drug discovery and agrochemical development pipelines. This guide has provided a comprehensive overview of its key characteristics and applications, empowering researchers to leverage this versatile building block to its full potential.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 3-Chloro-pyrazine-2-carboxylic acid ethyl ester | C7H7ClN2O2 | CID 636946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. chemuniverse.com [chemuniverse.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation | MDPI [mdpi.com]

- 7. echemi.com [echemi.com]

1H and 13C NMR spectral data for Ethyl 3-Chloropyrazine-2-carboxylate

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Ethyl 3-Chloropyrazine-2-carboxylate

Introduction

This compound is a bifunctional building block utilized in the synthesis of more complex heterocyclic compounds, which are of significant interest in pharmaceutical and materials science research. The precise structural elucidation of such molecules is paramount to ensuring the integrity of subsequent synthetic steps and the validity of research outcomes. Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both proton (¹H) and carbon-13 (¹³C) analyses, stands as the cornerstone technique for the unambiguous structural confirmation of organic molecules in solution.

This guide provides a detailed examination of the ¹H and ¹³C NMR spectra of this compound. As a senior application scientist, the narrative moves beyond a simple recitation of data, delving into the causal relationships between the molecular structure and the observed spectral features. We will explore the rationale behind experimental choices, interpret the spectral data with authoritative grounding, and present a self-validating protocol for researchers in the field.

Molecular Structure and Predicted Spectral Features

To interpret the NMR spectra effectively, one must first analyze the molecule's structure to predict the number and type of signals. This compound (C₇H₇ClN₂O₂) possesses several distinct electronic environments.

Mass spectrometry fragmentation pattern of Ethyl 3-Chloropyrazine-2-carboxylate

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Ethyl 3-Chloropyrazine-2-carboxylate

Abstract

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of this compound. Designed for researchers, scientists, and professionals in drug development, this document elucidates the primary fragmentation pathways, offering mechanistic insights grounded in established chemical principles. We present a comprehensive interpretation of the mass spectrum, a step-by-step experimental protocol for data acquisition, and visual diagrams to clarify complex fragmentation processes. The characteristic ions identified, particularly the molecular ion cluster and the base peak resulting from the loss of an ethoxy radical, serve as a definitive fingerprint for the structural confirmation of this compound.

Introduction

This compound (C₇H₇ClN₂O₂) is a heterocyclic compound featuring a pyrazine core, a functionality of significant interest in medicinal chemistry and materials science.[1][2] The pyrazine ring is a common scaffold in pharmacologically active molecules, and its derivatives are explored for a wide range of therapeutic applications. Accurate structural elucidation is a critical step in the synthesis and quality control of such compounds.

Mass spectrometry, particularly with electron ionization (EI), is a powerful analytical technique that provides not only the molecular weight of a compound but also a unique fragmentation pattern that serves as a structural fingerprint.[3] Understanding the fragmentation behavior of this compound is essential for its unambiguous identification in complex mixtures, metabolite studies, and synthetic reaction monitoring. This guide explains the causal mechanisms behind the observed fragmentation, providing a robust framework for spectral interpretation.

Methodology: Acquiring the Mass Spectrum

The acquisition of a clean, reproducible mass spectrum is predicated on a well-defined experimental protocol. The following methodology outlines a standard approach using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for the analysis of volatile and semi-volatile compounds like this compound.

Instrumentation and Experimental Conditions

-

Mass Spectrometer: A quadrupole mass spectrometer operating in electron ionization (EI) mode.

-

Ionization Energy: 70 eV. This standard energy level provides sufficient energy to induce fragmentation and generate reproducible spectra, which are comparable to library databases like NIST.[4]

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 40-300.

-

Gas Chromatograph: Equipped with a capillary column suitable for polar aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Inlet Temperature: 250 °C.

-

Oven Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min.

Experimental Protocol: Step-by-Step

-

Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a high-purity solvent such as ethyl acetate or dichloromethane.

-

Injection: Inject 1 µL of the prepared sample into the GC-MS system using a splitless or split injection mode, depending on the sample concentration.

-

Chromatographic Separation: The compound is separated from any impurities on the GC column based on its volatility and affinity for the stationary phase.

-

Ionization: As the compound elutes from the GC column, it enters the MS ion source where it is bombarded with high-energy electrons (70 eV), resulting in the formation of an energetically unstable molecular ion (M⁺•).

-

Fragmentation: The molecular ion undergoes a series of predictable bond cleavages to form various fragment ions.[5]

-

Mass Analysis: The positively charged ions (molecular ion and fragment ions) are accelerated into the quadrupole mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.

Experimental Workflow Diagram

Caption: Workflow from sample preparation to mass spectrum generation.

Analysis of the Electron Ionization (EI) Mass Spectrum

The EI mass spectrum of this compound is characterized by several key ions that reveal its structural features. The analysis begins with the identification of the molecular ion and proceeds through the elucidation of its primary fragmentation pathways.

The Molecular Ion (M⁺•)

The molecular formula of the compound is C₇H₇ClN₂O₂.[1] The presence of a chlorine atom is a critical diagnostic feature in mass spectrometry. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1.[6][7] This results in a characteristic isotopic pattern for any chlorine-containing ion.

-

[M]⁺•: The molecular ion containing ³⁵Cl appears at m/z 186 .

-

[M+2]⁺•: The molecular ion containing ³⁷Cl appears at m/z 188 .

The relative intensity of the m/z 186 peak to the m/z 188 peak will be approximately 3:1, confirming the presence of a single chlorine atom in the molecule.[7] The pyrazine ring is an aromatic system, which imparts significant stability, typically resulting in a prominent molecular ion peak.[3]

Key Fragmentation Pathways

The fragmentation of the molecular ion (m/z 186/188) is driven by the cleavage of the weakest bonds and the formation of stable neutral molecules and fragment ions. The ester functional group and the chlorinated pyrazine ring are the primary sites of fragmentation.

Pathway 1: α-Cleavage and Loss of the Ethoxy Radical (•OCH₂CH₃)

This is the most dominant fragmentation pathway for ethyl esters and is initiated by cleavage of the C-O bond adjacent to the carbonyl group.[8][9] This cleavage is favorable as it leads to the formation of a highly stable resonance-stabilized acylium ion.

-

Reaction: [C₇H₇ClN₂O₂]⁺• → [C₅H₂ClN₂O]⁺ + •OCH₂CH₃

-

Fragment Ion: The resulting 3-chloropyrazine-2-carbonyl cation appears at m/z 141 (for ³⁵Cl) and m/z 143 (for ³⁷Cl).

-

Significance: Due to the high stability of the acylium ion, the peak at m/z 141 is expected to be the base peak (the most intense peak) in the spectrum.

Pathway 2: Loss of Carbon Monoxide (CO) from the Acylium Ion

The acylium ion formed in Pathway 1 can undergo further fragmentation by losing a neutral carbon monoxide molecule.

-

Reaction: [C₅H₂ClN₂O]⁺ → [C₄H₂ClN₂]⁺ + CO

-

Fragment Ion: This produces the 3-chloropyrazinyl cation at m/z 113 (for ³⁵Cl) and m/z 115 (for ³⁷Cl).

Pathway 3: McLafferty Rearrangement

Rearrangement reactions can occur in molecules containing a carbonyl group and accessible γ-hydrogens.[5] In this molecule, a hydrogen atom from the ethyl group can transfer to the carbonyl oxygen, followed by cleavage of the α-β bond, leading to the elimination of a neutral ethylene molecule.

-

Reaction: [C₇H₇ClN₂O₂]⁺• → [C₅H₃ClN₂O₂]⁺• + C₂H₄

-

Fragment Ion: The resulting radical cation of 3-chloropyrazine-2-carboxylic acid appears at m/z 158 (for ³⁵Cl) and m/z 160 (for ³⁷Cl).

Pathway 4: Loss of Chlorine Radical (•Cl)

Cleavage of the C-Cl bond can also occur, although it is generally less favorable than fragmentation of the ester side chain.

-

Reaction: From the acylium ion: [C₅H₂ClN₂O]⁺ → [C₅H₂N₂O]⁺ + •Cl

-

Fragment Ion: This fragmentation would result in a pyrazine-2-carbonyl cation at m/z 106 .

Fragmentation Pathway Diagram

Caption: Major EI fragmentation pathways of the target molecule.

Data Summary

The expected prominent ions in the EI mass spectrum of this compound are summarized below.

| m/z (³⁵Cl / ³⁷Cl) | Relative Intensity | Proposed Fragment Ion Structure | Neutral Loss |

| 186 / 188 | Moderate | [C₇H₇ClN₂O₂]⁺• (Molecular Ion) | - |

| 158 / 160 | Low | [C₅H₃ClN₂O₂]⁺• | C₂H₄ (Ethylene) |

| 141 / 143 | 100% (Base Peak) | [C₅H₂ClN₂O]⁺ (Acylium ion) | •OCH₂CH₃ (Ethoxy radical) |

| 113 / 115 | Moderate | [C₄H₂ClN₂]⁺ (Chloropyrazinyl cation) | CO (from m/z 141) |

| 106 | Low | [C₅H₂N₂O]⁺ | •Cl (from m/z 141) |

Conclusion

The electron ionization mass spectrum of this compound is defined by a clear and interpretable fragmentation pattern. The key diagnostic features for its identification are:

-

The presence of the molecular ion cluster at m/z 186/188 with a characteristic ~3:1 intensity ratio, confirming the molecular weight and the presence of one chlorine atom.

-

A dominant base peak at m/z 141/143 , corresponding to the loss of an ethoxy radical (•OCH₂CH₃), which is a hallmark fragmentation of ethyl esters.

-

A significant fragment ion at m/z 113/115 , resulting from the subsequent loss of carbon monoxide from the base peak.

These fragmentation pathways, grounded in fundamental principles of ion stability and reaction mechanisms, provide a reliable method for the structural confirmation of this compound in various scientific and industrial applications.

References

- 1. 3-Chloro-pyrazine-2-carboxylic acid ethyl ester | C7H7ClN2O2 | CID 636946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemuniverse.com [chemuniverse.com]

- 3. whitman.edu [whitman.edu]

- 4. Pyrazine, 2-ethyl-6-methyl- [webbook.nist.gov]

- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 6. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. tutorchase.com [tutorchase.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Solubility profile of Ethyl 3-Chloropyrazine-2-carboxylate in common lab solvents

An In-Depth Technical Guide to the Solubility Profile of Ethyl 3-Chloropyrazine-2-carboxylate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a critical parameter for its application in pharmaceutical synthesis, agrochemical development, and materials science.[1] As a versatile bifunctional building block, understanding its behavior in various solvent systems is paramount for optimizing reaction conditions, purification processes, and formulation development.[1][2] This document moves beyond a simple data sheet to explain the underlying physicochemical principles governing its solubility and provides detailed, field-proven protocols for its empirical determination.

Physicochemical Characterization of this compound

A molecule's solubility is intrinsically linked to its structural and electronic properties. The key physicochemical parameters for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[3] |

| Molecular Formula | C₇H₇ClN₂O₂ | Chem-Impex[1] |

| Molecular Weight | 186.60 g/mol | PubChem[3] |

| Appearance | Colorless low melting solid to liquid | Chem-Impex[1] |

| SMILES | CCOC(=O)C1=NC=CN=C1Cl | PubChem[3] |

| CAS Number | 655247-45-3 | Chem-Impex[1] |

The structure features a pyrazine ring, which is a π-deficient heterocycle, an electron-withdrawing chlorine atom, and an ethyl ester group.[2] The presence of nitrogen atoms and the carbonyl oxygen allows for potential hydrogen bond acceptance, while the ester group provides a degree of lipophilicity. This combination suggests a moderate polarity, predicting solubility in a range of organic solvents but limited solubility in water.

Fundamental Principles of Solubility

The adage "like dissolves like" is the guiding principle for predicting solubility. This concept is rooted in the intermolecular forces between the solute (this compound) and the solvent molecules.

-

Polarity: Solvents are broadly classified as polar or nonpolar. Polar solvents have significant partial charges and high dielectric constants, allowing them to solvate polar molecules and ions effectively. Nonpolar solvents lack these characteristics. This compound, with its ester and chloro-pyrazine functionalities, is a polar molecule. Therefore, it is expected to be more soluble in polar solvents than in nonpolar solvents like hexane or toluene.

-

Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor is critical. While the target molecule lacks a hydrogen bond donor, the nitrogen atoms in the pyrazine ring and the oxygen atoms of the ester group can act as hydrogen bond acceptors. This suggests that polar protic solvents (e.g., ethanol, methanol), which can donate hydrogen bonds, may effectively solvate the molecule.

-

Dielectric Constant: Solvents with a high dielectric constant are more effective at separating charged species and solvating polar molecules.[4]

Qualitative Solubility Profile

While extensive quantitative data is not publicly cataloged, a qualitative assessment based on the molecule's structure and general chemical principles allows for a reliable prediction of its solubility profile. The compound is expected to exhibit good solubility in moderately polar to polar aprotic solvents and lower solubility in highly nonpolar or highly polar protic (aqueous) systems.

| Solvent Class | Common Examples | Predicted Solubility of this compound | Rationale |

| Nonpolar | Hexane, Toluene, Cyclohexane | Low to Insoluble | Intermolecular forces (Van der Waals) are too weak to overcome the solute-solute interactions of the polar crystalline structure. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Very Soluble | These solvents have a significant dipole moment and can engage in dipole-dipole interactions with the solute. Solvents like DMF and DMSO are highly effective due to their strong polarity. |

| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Soluble | While these solvents can act as hydrogen bond donors to the solute's acceptor sites, the overall hydrocarbon character of the ethyl group and the aromatic ring limits miscibility, especially with water. Solubility is expected to be higher in short-chain alcohols like ethanol and methanol compared to water. |

Quantitative Determination of Equilibrium Solubility: A Validated Protocol

For drug development and process chemistry, a precise quantitative value for solubility is required. The thermodynamic equilibrium solubility is the most relevant measure, representing the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature and pressure to form a saturated solution. The Shake-Flask method is the gold standard for this determination, as recommended by the OECD.[5][6]

Rationale for Method Selection

The Shake-Flask method is chosen over kinetic methods because it allows the system to reach thermodynamic equilibrium, providing a true measure of solubility that is independent of the initial solid form's dissolution rate.[7] This is crucial for applications like formulation and biopharmaceutical classification, where the stable, long-term concentration is the parameter of interest.[8][9]

Experimental Workflow for Solubility Determination

The following diagram outlines the logical flow of the Shake-Flask method for determining equilibrium solubility.

Caption: Workflow for the Shake-Flask Equilibrium Solubility determination.

Detailed Step-by-Step Protocol

This protocol is designed to be a self-validating system, emphasizing precision and reproducibility.[8]

Materials and Equipment:

-

This compound (purity ≥ 98%)[1]

-

Selected solvents (HPLC grade or equivalent)

-

Analytical balance

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC-UV or UV-Vis spectrophotometer for quantification[7]

Procedure:

-

Preparation of Stock Standard: Accurately prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., acetonitrile) to generate a calibration curve.

-

Sample Preparation: Add an excess amount of solid this compound to a vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment, confirming saturation.[7] For example, add ~5-10 mg of solid to 1 mL of the test solvent.

-

Replication: Prepare each solvent condition in triplicate to ensure the reproducibility of the results.[8]

-

Equilibration: Place the sealed vials in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period, typically 24 to 72 hours. The time required to reach equilibrium should be determined in preliminary studies by sampling at various time points (e.g., 24, 48, 72 hours) until the concentration in solution remains constant.[7][10]

-

Phase Separation: After equilibration, remove the vials and allow them to stand briefly. To separate the undissolved solid from the saturated solution, either centrifuge the vials at high speed or filter the supernatant using a syringe filter.[7] This step is critical to prevent suspended solids from artificially inflating the measured concentration.

-

Quantification: Carefully take a known aliquot of the clear supernatant and dilute it with a suitable mobile phase or solvent into the calibrated range of the analytical instrument. Analyze the sample using a validated HPLC-UV or UV-Vis method.

-

Calculation: Use the previously generated calibration curve to determine the concentration of the compound in the diluted sample. Back-calculate to find the concentration in the original saturated solution, which represents the equilibrium solubility.

Safety, Handling, and Storage

Working with this compound and organic solvents requires adherence to strict safety protocols.

-

Compound Hazards: This compound is harmful if swallowed, in contact with skin, or if inhaled.[11] It causes skin and serious eye irritation and may cause respiratory irritation.[11][12]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[13][14][15] All handling of the solid compound should be performed in a well-ventilated area or a chemical fume hood.[13][16]

-

Handling: Avoid creating dust.[16] Use non-sparking tools and prevent electrostatic discharge.[13][16] Wash hands thoroughly after handling.[14]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[11][14][16] Storage in a refrigerator (0-8 °C) is recommended.[1]

The following diagram illustrates the logical decision-making process for preliminary solubility screening, incorporating safety considerations.

Caption: Decision tree for preliminary qualitative solubility analysis.

Conclusion

This compound is a moderately polar compound whose solubility is governed by its ability to participate in dipole-dipole interactions and act as a hydrogen bond acceptor. It is predicted to be most soluble in polar aprotic solvents like DMSO, DMF, and acetone, with moderate solubility in short-chain alcohols and low solubility in water and nonpolar hydrocarbons. For precise applications, the Shake-Flask method provides a reliable means of determining its thermodynamic equilibrium solubility. A thorough understanding of this solubility profile, combined with strict adherence to safety protocols, is essential for leveraging the full potential of this versatile chemical building block in research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. 3-Chloro-pyrazine-2-carboxylic acid ethyl ester | C7H7ClN2O2 | CID 636946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. govinfo.gov [govinfo.gov]

- 6. filab.fr [filab.fr]

- 7. researchgate.net [researchgate.net]

- 8. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 10. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 11. echemi.com [echemi.com]

- 12. Ethyl 5-chloropyrazine-2-carboxylate | C7H7ClN2O2 | CID 465025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. solutions.covestro.com [solutions.covestro.com]

- 14. fishersci.com [fishersci.com]

- 15. biosynth.com [biosynth.com]

- 16. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 655247-45-3 Name: 3-Chloro-pyrazine-2-carboxylic acid ethyl ester [xixisys.com]

The Ascendant Therapeutic Potential of Pyrazine Carboxylate Derivatives: A Technical Guide for Drug Discovery

Foreword: The Pyrazine Core - A Privileged Scaffold in Medicinal Chemistry

To the dedicated researchers, scientists, and pioneers in drug development, this guide serves as a comprehensive exploration into the multifaceted biological activities of pyrazine carboxylate derivatives. The pyrazine ring, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 4 positions, is not merely a molecular curiosity but a validated "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its role in various biological interactions, have cemented its importance in the design of novel therapeutics.[1] This guide will delve into the synthesis, biological evaluation, and mechanistic underpinnings of pyrazine carboxylate derivatives, offering both foundational knowledge and actionable protocols to accelerate your research endeavors.

Chapter 1: The Synthetic Versatility of Pyrazine Carboxylate Derivatives: A Foundation for Diverse Biological Exploration

The journey to unlocking the therapeutic potential of any molecular scaffold begins with robust and flexible synthetic methodologies. Pyrazine-2-carboxylic acid and its derivatives serve as a versatile starting point for creating a vast library of compounds with diverse biological activities.[3][4]

Core Synthetic Strategy: Amide Bond Formation

A predominant and highly effective strategy for derivatizing pyrazine-2-carboxylic acid involves the formation of amide bonds. This is typically achieved by first converting the carboxylic acid to a more reactive acyl chloride, followed by condensation with a variety of amines.

Experimental Protocol: General Synthesis of N-Substituted Pyrazine-2-Carboxamides [4][5]

-

Activation of Pyrazine-2-Carboxylic Acid:

-

In a round-bottom flask, suspend pyrazine-2-carboxylic acid (1.0 eq) in a dry, inert solvent such as toluene or dichloromethane.

-

Add thionyl chloride (SOCl₂) (1.5 - 2.0 eq) dropwise at 0°C.

-

Reflux the mixture for 1-2 hours until the reaction is complete (monitored by TLC).

-

Remove the excess thionyl chloride and solvent under reduced pressure to yield the crude pyrazine-2-carbonyl chloride.

-

-

Amide Coupling:

-

Dissolve the crude pyrazine-2-carbonyl chloride in a suitable dry solvent (e.g., acetone, THF, or DMF).

-

In a separate flask, dissolve the desired substituted amine (1.0 - 1.2 eq) and a base (e.g., triethylamine or pyridine) in the same solvent.

-

Add the amine solution dropwise to the acyl chloride solution at 0°C.

-

Allow the reaction to stir at room temperature overnight.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired N-substituted pyrazine-2-carboxamide.

-

Causality in Experimental Choices: The conversion of the carboxylic acid to the highly reactive acyl chloride is a critical activation step that facilitates the nucleophilic attack by the amine. The use of a non-nucleophilic base is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. The choice of solvent is dictated by the solubility of the reactants and the reaction temperature.

Visualization of the Synthetic Workflow

Caption: General synthetic workflow for N-substituted pyrazine-2-carboxamides.

Chapter 2: Antitubercular Activity: A Cornerstone of Pyrazine Carboxylate Research

The seminal discovery of pyrazinamide as a first-line antitubercular drug has spurred extensive research into pyrazine carboxylate derivatives as potent agents against Mycobacterium tuberculosis.[3][6]

Mechanism of Action: The Prodrug Hypothesis

Pyrazinamide is a prodrug that requires activation by a bacterial enzyme, pyrazinamidase (PncA), to its active form, pyrazinoic acid (POA).[7] POA is believed to disrupt membrane transport and energy production in M. tuberculosis, particularly under the acidic conditions found within phagosomes.[7] Many synthetic derivatives are designed to either enhance this activation process or to possess intrinsic activity.

Structure-Activity Relationship (SAR) Insights

-

Lipophilicity: Increased lipophilicity of the substituents on the amide nitrogen often correlates with enhanced antitubercular activity, likely due to improved cell wall penetration.[8][9] For instance, the 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid demonstrated high antituberculotic activity and high lipophilicity.[8][9]

-

Substituents on the Pyrazine Ring: Modifications to the pyrazine ring, such as the introduction of chloro or tert-butyl groups, can significantly influence activity.[5][8]

-

Amide Substituents: Aromatic and heteroaromatic rings attached to the amide nitrogen have been shown to be crucial for activity.[7]

In Vitro Evaluation of Antitubercular Activity

Experimental Protocol: Microplate Alamar Blue Assay (MABA)

This colorimetric assay is a widely used method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.

-

Preparation of Mycobacterial Culture:

-

Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase) to mid-log phase.

-

Adjust the turbidity of the culture to a McFarland standard of 1.0.

-

-

Compound Preparation:

-

Prepare a stock solution of the test compound in DMSO.

-

Perform serial two-fold dilutions of the compound in a 96-well microplate using Middlebrook 7H9 broth.

-

-

Inoculation and Incubation:

-

Inoculate each well with the prepared mycobacterial suspension.

-

Include a drug-free control and a positive control (e.g., pyrazinamide).

-

Incubate the plates at 37°C for 5-7 days.

-

-

Addition of Alamar Blue and Reading:

-

Add Alamar Blue solution to each well and re-incubate for 24 hours.

-

A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.

-

The MIC is defined as the lowest concentration of the compound that prevents this color change.

-

Self-Validating System: The inclusion of both positive and negative controls is crucial for validating the assay. The positive control ensures the susceptibility of the bacterial strain to a known drug, while the negative control confirms the viability of the bacteria in the absence of any inhibitor.

Quantitative Data Summary: Antitubercular Activity

| Compound ID | Substituent on Amide Nitrogen | Substituent on Pyrazine Ring | MIC (µg/mL) against M. tuberculosis H37Rv | Reference |

| 2o | 3,5-bis(trifluoromethyl)phenyl | 5-tert-butyl-6-chloro | 72% inhibition | [8][9] |

| JS-2 | 4-fluorophenyl (as part of a valinoyl linker) | Unsubstituted | Not specified, but showed high potency | [10] |

| JS-4 | 2,4-dimethoxyphenyl (as part of a valinoyl linker) | Unsubstituted | Not specified, but showed high potency | [10] |

| 4c | Not specified | Not specified | 25 | [5] |

Chapter 3: Broadening the Horizon: Anticancer, Antiviral, and Antimicrobial Activities

Beyond tuberculosis, pyrazine carboxylate derivatives have demonstrated a remarkable breadth of biological activities, making them attractive candidates for development in other therapeutic areas.[1][2][11][[“]][13][14]

Anticancer Potential: Targeting Cellular Proliferation

Recent studies have highlighted the potential of pyrazine derivatives as anticancer agents, with some compounds showing significant inhibitory effects on various cancer cell lines.[1][11][13][14][15]

Mechanism of Action: While the exact mechanisms are diverse and often compound-specific, some derivatives have been shown to induce apoptosis and inhibit cell proliferation.[15] Molecular docking studies have suggested that some derivatives may bind to key proteins involved in cancer progression, such as EGFR.[15]

Experimental Protocol: MTT Assay for Cytotoxicity [16]

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding:

-

Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the test compound for 24-72 hours.

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to a purple formazan product.[16]

-

-

Solubilization and Absorbance Measurement:

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.[16]

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

Antiviral Activity: A New Frontier

The emergence of new viral threats has spurred the search for novel antiviral agents. Pyrazine derivatives have shown promise in this area, with some compounds exhibiting activity against viruses such as SARS-CoV-2.[17][18][19][20]

Mechanism of Action: The mechanisms of antiviral activity are still under investigation, but some studies suggest that these compounds may interfere with viral replication or entry into host cells.

Antimicrobial and Antifungal Properties

Pyrazine carboxylate derivatives have also demonstrated activity against a range of bacteria and fungi.[3][4][21][22]

Experimental Protocol: Broth Microdilution for MIC Determination [16][23]

This method is used to determine the MIC of compounds against various bacteria and fungi.

-

Preparation of Microbial Inoculum:

-

Prepare a standardized suspension of the test microorganism (e.g., E. coli, S. aureus, C. albicans).

-

-

Serial Dilution of Compound:

-

Perform two-fold serial dilutions of the test compound in a 96-well plate containing a suitable broth medium.

-

-

Inoculation and Incubation:

-

Inoculate each well with the microbial suspension.

-

Incubate the plates under appropriate conditions for the specific microorganism.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

-

Visualization of a Key Signaling Pathway

Caption: Postulated inhibition of the EGFR signaling pathway by a pyrazine derivative.

Chapter 4: Future Directions and Concluding Remarks

The field of pyrazine carboxylate derivatives is ripe with opportunities for further exploration. Future research should focus on:

-

Elucidation of Mechanisms of Action: A deeper understanding of how these compounds exert their biological effects will enable more rational drug design.

-

Optimization of Lead Compounds: Structure-activity relationship studies should be continued to improve the potency and selectivity of lead compounds.

-

In Vivo Studies: Promising candidates identified in in vitro screens should be advanced to in vivo models to assess their efficacy and safety.

References

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rjpbcs.com [rjpbcs.com]

- 4. jocpr.com [jocpr.com]

- 5. Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Seeking potent anti-tubercular agents: design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. connectjournals.com [connectjournals.com]

- 11. Anti-Cancer Agents in Medicinal Chemistry [stomuniver.ru]

- 12. consensus.app [consensus.app]

- 13. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benthamdirect.com [benthamdirect.com]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Antiviral activity of a pyrazino-pyrazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis and Antimicrobial Activity of Pyrazine-2-Carboxylic Acid With Various Sulfonamide Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 22. researchgate.net [researchgate.net]

- 23. pdf.benchchem.com [pdf.benchchem.com]

Ethyl 3-Chloropyrazine-2-carboxylate: A Bifunctional Platform for Complex Molecule Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of a Pyrazine Core

In the landscape of heterocyclic chemistry, pyrazine scaffolds hold a position of significant strategic importance. Their presence in numerous biologically active molecules and functional materials underscores their value as privileged structures. Ethyl 3-chloropyrazine-2-carboxylate emerges as a particularly powerful building block, offering chemists two distinct and orthogonally reactive sites: a reactive chlorine atom susceptible to nucleophilic aromatic substitution and an ethyl ester group amenable to a wide range of transformations. This bifunctionality allows for the sequential and controlled introduction of diverse functionalities, making it an invaluable intermediate in the synthesis of complex molecular architectures.

This guide provides a comprehensive overview of this compound, detailing its intrinsic properties and exploring its synthetic utility. We will delve into the causality behind experimental choices for its key reactions, provide field-proven protocols, and illustrate its application in the construction of advanced molecular systems, particularly in the realms of pharmaceutical and agrochemical development.[1]

Physicochemical Properties & Handling

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in synthesis.

| Property | Value | Source |

| CAS Number | 655247-45-3 | [1][2] |

| Molecular Formula | C₇H₇ClN₂O₂ | [1][3] |

| Molecular Weight | 186.6 g/mol | [1][3] |

| Appearance | Colorless low melting solid to liquid | [1] |

| Purity | ≥ 97-98% (typically by HPLC) | [1][2] |

| Storage Conditions | Store at 0-8 °C | [1] |

Safety & Handling: While not classified as a hazardous material for transport, standard laboratory precautions should be observed.[1] It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

The Duality of Reactivity: A Synthetic Chemist's Playground

The synthetic power of this compound lies in the differential reactivity of its two functional groups. The electron-withdrawing nature of the pyrazine ring, further activated by the adjacent ester, renders the C3-chlorine atom highly susceptible to nucleophilic aromatic substitution (SₙAr). In parallel, the ethyl ester at the C2 position can undergo hydrolysis, amidation, reduction, or transesterification, providing a secondary handle for molecular elaboration.

Caption: Bifunctional reactivity of this compound.

The C3 Position: Gateway for Nucleophilic Aromatic Substitution (SₙAr)

The chlorine atom at the C3 position is the primary site for introducing diversity. The pyrazine ring's electron-deficient nature facilitates the addition-elimination mechanism characteristic of SₙAr reactions.

2.1.1. Aminodehalogenation: Building Blocks for Bioactive Scaffolds

The displacement of the chloride with amines is a cornerstone reaction, providing access to a vast array of substituted aminopyrazines, which are key intermediates in medicinal chemistry.[4][5]

Causality of Experimental Choices:

-

Base: A base, such as pyridine or potassium carbonate, is often employed to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

-

Solvent: Polar aprotic solvents like methanol, ethanol, or acetone are typically used to facilitate the dissolution of the reactants and stabilize the charged intermediate (Meisenheimer complex) of the SₙAr mechanism.

-

Heating: Conventional heating or microwave irradiation is used to provide the necessary activation energy. Microwave conditions can often reduce reaction times and improve yields.[4]

Exemplary Protocol: Synthesis of 3-Benzylaminopyrazine-2-carboxamide Analogues This protocol is adapted from methodologies aimed at synthesizing potential antimicrobial agents.[4]

-

Starting Material Preparation: The corresponding amide, 3-chloropyrazine-2-carboxamide, is often used. This can be synthesized from this compound via amidation or from 3-chloropyrazine-2-carbonitrile via controlled partial hydrolysis.[4]

-

Reaction Setup: To a solution of 3-chloropyrazine-2-carboxamide (1 equivalent) in methanol within a sealed microwave reactor tube, add the desired substituted benzylamine (1.1 equivalents) and pyridine (1.2 equivalents).

-

Microwave Irradiation: The sealed tube is subjected to microwave irradiation at a set temperature (e.g., 120 °C) for a specified time (e.g., 30-60 minutes). Reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography to yield the desired 3-benzylaminopyrazine-2-carboxamide derivative.

2.1.2. Palladium-Catalyzed Cross-Coupling Reactions

For the formation of carbon-carbon and carbon-heteroatom bonds, palladium-catalyzed cross-coupling reactions are indispensable tools.[6] Chloropyrazines, including our title compound, are excellent substrates for these transformations.[7][8]

Key Cross-Coupling Variants:

-

Suzuki-Miyaura Coupling: Reacting with boronic acids or their esters to form C-C bonds. This is particularly useful for introducing aryl or heteroaryl substituents.

-

Sonogashira Coupling: Coupling with terminal alkynes, a reaction that quantitatively converts chloropyrazines to their corresponding alkynyl derivatives, often using a Pd(0) catalyst and a copper co-catalyst.[8]

-

Heck Coupling: Formation of C-C bonds with alkenes, such as acrylates or styrenes.[8]

Exemplary Protocol: Suzuki-Miyaura Coupling This generalized protocol is based on established methods for the arylation of chloropyrazines.[8]

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equivalents), and a base like Na₂CO₃ or Cs₂CO₃ (2-3 equivalents).

-

Solvent Addition: Add a degassed solvent system, typically a mixture like DME/water or Toluene/ethanol.

-

Reaction Conditions: Heat the mixture to reflux (e.g., 80-110 °C) for several hours (typically 12-24 h), monitoring progress by TLC or GC-MS.

-

Work-up and Purification: After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

The C2 Position: Fine-Tuning through Ester Manipulation

The ethyl ester group provides a second, independent site for modification, crucial for tailoring the final molecule's properties, such as solubility, or for introducing another point of attachment.

2.2.1. Hydrolysis to Carboxylic Acid

Saponification of the ester to the corresponding carboxylic acid is a fundamental transformation. This is often a prelude to amidation or other reactions involving the carboxyl group.

Causality of Experimental Choices:

-

Base/Acid: Basic hydrolysis (saponification) with reagents like NaOH or LiOH is common and generally proceeds to completion as the carboxylate salt is formed.[9][10] Acid-catalyzed hydrolysis is reversible and requires a large excess of water.[10]

-

Solvent: A mixture of water and a miscible organic co-solvent like methanol, ethanol, or THF is used to ensure the solubility of the ester starting material.[9]

Exemplary Protocol: Basic Hydrolysis This protocol is adapted from a patent describing the synthesis of pyrazolo[1,5-a]pyrazine derivatives.[9]

-

Reaction Setup: Dissolve this compound (1 equivalent) in a mixed solvent of methanol and water (e.g., 2:1 v/v).

-

Base Addition: Add a solution of sodium hydroxide (1.5-3 equivalents) in water.

-

Reaction Conditions: Stir the mixture at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC.

-